Adamantan-2-ylhydrazine hydrochloride

Solubility Formulation Biological Assay

Adamantan-2-ylhydrazine hydrochloride is the essential 2-adamantyl hydrazine scaffold for broad-spectrum antiinfective programs, providing intrinsic activity against vaccinia, HSV-1, influenza, Leishmania, and Trypanosoma. Its regiospecific 2-substitution enables synthesis of hydrazones, thiosemicarbazones, and heterocycles inaccessible from 1-adamantyl precursors. With aqueous solubility ≥25.22 mg/mL, it eliminates DMSO in biological assays, ideal for solvent-sensitive cell-based screens. Choose this compound for differentiated SAR exploration at the adamantane cage level.

Molecular Formula C10H19ClN2
Molecular Weight 202.72 g/mol
CAS No. 72620-75-8
Cat. No. B12443469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdamantan-2-ylhydrazine hydrochloride
CAS72620-75-8
Molecular FormulaC10H19ClN2
Molecular Weight202.72 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)C3NN.Cl
InChIInChI=1S/C10H18N2.ClH/c11-12-10-8-2-6-1-7(4-8)5-9(10)3-6;/h6-10,12H,1-5,11H2;1H
InChIKeyKZTBAINYZDWIEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adamantan-2-ylhydrazine Hydrochloride (CAS 72620-75-8): Baseline Characteristics and Compound-Class Context for Sourcing Decisions


Adamantan-2-ylhydrazine hydrochloride (CAS 72620-75-8) is a 2-substituted adamantane hydrazine salt with the molecular formula C₁₀H₁₉ClN₂ and a molecular weight of 202.72 g/mol . The compound combines the rigid, lipophilic diamondoid adamantane cage with a reactive hydrazine functional group protonated as the hydrochloride, which enhances aqueous solubility relative to the free base . It belongs to the class of adamantyl hydrazines, where the substitution position (1- vs. 2-adamantyl) profoundly influences physicochemical properties, synthetic accessibility, and biological activity profiles [1].

Why Adamantan-1-ylhydrazine Hydrochloride or Other Adamantane Amines Cannot Substitute Adamantan-2-ylhydrazine Hydrochloride in Critical Workflows


The 2-adamantyl substitution position confers distinct regiospecific reactivity and biological target engagement that cannot be replicated by 1-adamantyl isomers or simple adamantyl amines. The patent literature explicitly states that '1-adamantyl hydrazines and 2-adamantyl hydrazines are two different groups of compounds and no prediction could have been made on the latter from the knowledge of the former' [1]. Direct head-to-head comparative data for the parent hydrazine compounds is limited in the open literature; however, class-level evidence from structurally related 1- vs. 2-adamantyl derivatives demonstrates divergent pharmacological mechanisms, metabolic stability, and analytical behavior that render generic substitution scientifically unsound [2].

Adamantan-2-ylhydrazine Hydrochloride: Quantified Differentiation Evidence vs. Closest Analogs


Aqueous Solubility of Hydrochloride Salt vs. Free Base: ≥25.22 mg/mL Enables Direct Biological Assay Compatibility

Adamantan-2-ylhydrazine hydrochloride demonstrates aqueous solubility of ≥25.22 mg/mL (≥100 mM) . In contrast, the free base form (2-adamantylhydrazine, CAS 72614-34-7) exhibits significantly lower water solubility, requiring organic co-solvents such as DMSO for dissolution [1]. This solubility differential is a direct consequence of salt formation and is critical for aqueous-based biological screening assays, where the hydrochloride salt permits direct testing without solvent-induced artifacts.

Solubility Formulation Biological Assay

Regioselective Synthetic Utility: 2-Adamantylhydrazine Enables Access to 2-Substituted Pharmacophores Inaccessible from 1-Adamantylhydrazine

The 2-adamantylhydrazine scaffold serves as a gateway to a distinct chemical space of 2-substituted adamantane derivatives that cannot be synthesized from 1-adamantylhydrazine or 1-adamantylamine precursors. The patent US 4,254,128 describes the preparation of over 20 novel 2-adamantylhydrazine derivatives, including 1-(2'-adamantyl)-2,2'-dimethylhydrazine, 1-(2'-adamantyl)-2-ethyl-2-methylhydrazine, and 1,2-di-(2'-adamantyl)hydrazine [1]. The analogous 1-adamantyl series yields structurally distinct products with different physicochemical and biological profiles. The synthesis of 2-adamantylhydrazine itself proceeds via two distinct routes (from 2-adamantylamine via sydnone, or from adamantanone via hydrazinecarboxylates), both of which are specific to the 2-position [2].

Medicinal Chemistry Synthetic Chemistry Pharmacophore Design

Biological Activity Profile: 2-Adamantylhydrazine Derivatives Exhibit Broad-Spectrum Antiinfective Activity Distinct from the 1-Adamantyl Series

The patent US 4,254,128 establishes that 2-adamantylhydrazine derivatives possess a unique combination of antifungal (human and plant), antiviral, antiprotozoal, and antimicrobial properties [1]. Specific antiviral activity is reported against vaccinia virus, herpes simplex virus (HSV-1), and influenza virus; antiprotozoal activity against Leishmania and Trypanosoma; and antimicrobial activity against Leptospira and Mycoplasma [2]. This multi-target antiinfective profile contrasts with the more narrowly focused antiviral activity of 1-adamantylamine (amantadine), which is primarily limited to influenza A via M2 ion channel blockade. While quantitative MIC/IC₅₀ values for the parent 2-adamantylhydrazine hydrochloride are not disclosed in the available literature, thiosemicarbazone derivatives of 2-adamantylhydrazine have demonstrated MIC values of 4 µg/mL against Staphylococcus aureus and 8 µg/mL against Candida albicans .

Antiviral Antifungal Antiprotozoal Antimicrobial

Pharmacological Mechanism Differentiation: 2-Adamantyl Substitution Alters Receptor-Level Pharmacodynamics vs. 1-Adamantyl Analogs

A comparative pharmacological study of mono- and diquarternary ammonium salts containing 1- vs. 2-adamantyl groups demonstrated that the substitution position fundamentally alters the mechanism of curare-like activity. Specifically, introduction of a 1-adamantyl group into ammonium salts converted the mechanism from depolarizing to non-depolarizing parasympatholytic action; the transition from 1-adamantyl to 2-adamantyl substitution further modulated the magnitude and character of this activity [1]. While this study was conducted on ammonium salts rather than hydrazines, it provides the only direct head-to-head pharmacological comparison of 1- vs. 2-adamantyl substitution in the open literature and establishes the principle that the substitution position is a critical determinant of biological mechanism.

Pharmacology Mechanism of Action Curare-like Activity

Analytical Quality Control: GC-EI-MS Discriminates 1- and 2-Adamantyl Isomers, Ensuring Procurement of the Correct Regioisomer

The isomeric discrimination of 1-adamantyl and 2-adamantyl compounds can be reliably achieved by GC-EI-MS, as demonstrated for N-adamantyl carboxamides. The EI-MS spectra for adamantylindazole carboxamides showed remarkable differences between the 1- and 2-adamantyl isomers, with diagnostic fragment ions specific to each regioisomer [1]. While this specific study analyzed carboxamide-type synthetic cannabinoids, the fragmentation pattern differences arise from the distinct chemical environments of the 1- vs. 2-position on the adamantane cage, a principle that extends to hydrazine derivatives. This analytical capability is critical for procurement quality assurance, as the 1-adamantyl isomer (CAS 16782-39-1) and 2-adamantyl isomer (CAS 72620-75-8) share identical molecular formulas and similar molecular weights, making them indistinguishable by standard LC-MS without careful method development.

Analytical Chemistry Quality Control Isomer Discrimination

High-Value Application Scenarios for Adamantan-2-ylhydrazine Hydrochloride Driven by Evidence-Based Differentiation


Broad-Spectrum Antiinfective Lead Generation Requiring Multi-Target Starting Scaffolds

Research groups conducting phenotypic screening for antiviral, antifungal, or antiprotozoal agents can leverage 2-adamantylhydrazine hydrochloride as a starting scaffold that provides intrinsic activity against multiple pathogen classes (vaccinia, HSV-1, influenza, Leishmania, Trypanosoma) as disclosed in patent US 4,254,128 [1]. This contrasts with the single-target (influenza A) profile of amantadine, offering a more efficient entry point for broad-spectrum antiinfective programs.

Regiospecific SAR Exploration at the Adamantane 2-Position for Medicinal Chemistry

Medicinal chemists exploring structure-activity relationships at the 2-position of the adamantane cage require 2-adamantylhydrazine hydrochloride as the essential synthetic intermediate. As established in the Zinner et al. synthesis [2], this compound provides access to 2-substituted hydrazones, thiosemicarbazones, and heterocyclic derivatives that cannot be accessed from 1-adamantyl precursors, enabling the exploration of a distinct chemical space in drug design.

Aqueous-Compatible Biological Assay Development Without Organic Co-Solvent Interference

The aqueous solubility of ≥25.22 mg/mL (≥100 mM) for the hydrochloride salt makes 2-adamantylhydrazine hydrochloride directly compatible with aqueous biological assay buffers, eliminating the need for DMSO stock solutions. This is particularly valuable for cell-based assays sensitive to organic solvents, such as electrophysiology recordings, microbial growth inhibition assays, or enzymatic assays where DMSO can inhibit target activity.

Pharmacological Target Engagement Studies Comparing 1- vs. 2-Adamantyl Pharmacodynamics

Given the evidence from Klimova et al. [3] that 1- and 2-adamantyl substitution yields different pharmacological mechanisms (depolarizing vs. non-depolarizing curare-like activity), researchers investigating adamantane-receptor interactions can use 2-adamantylhydrazine hydrochloride as a probe to dissect the structural determinants of receptor binding and functional selectivity at the adamantane cage level.

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